molecular formula C17H16N2O B8710404 N-(4-methoxyphenyl)-N-methylquinolin-4-amine CAS No. 827030-95-5

N-(4-methoxyphenyl)-N-methylquinolin-4-amine

Cat. No.: B8710404
CAS No.: 827030-95-5
M. Wt: 264.32 g/mol
InChI Key: AKFHIQXDZMGKMN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-methylquinolin-4-amine is a compound that features a quinoline ring system attached to a methoxyphenyl group through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-methylquinolin-4-amine typically involves the reaction of 4-methoxybenzylamine with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution of the chlorine atom in 4-chloroquinoline by the amine group of 4-methoxybenzylamine, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of (4-Hydroxy-phenyl)-methyl-(quinolin-4-yl)-amine.

    Reduction: Formation of (4-Methoxy-phenyl)-methyl-(tetrahydroquinolin-4-yl)-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-N-methylquinolin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for its biological activity, and modifications to the methoxyphenyl group can lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-methylquinolin-4-amine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-phenyl)-methyl-(quinolin-4-yl)-amine
  • (4-Methoxy-phenyl)-methyl-(tetrahydroquinolin-4-yl)-amine
  • (4-Methoxy-phenyl)-methyl-(isoquinolin-4-yl)-amine

Uniqueness

N-(4-methoxyphenyl)-N-methylquinolin-4-amine is unique due to its specific combination of a methoxyphenyl group and a quinoline ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

827030-95-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-methylquinolin-4-amine

InChI

InChI=1S/C17H16N2O/c1-19(13-7-9-14(20-2)10-8-13)17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3

InChI Key

AKFHIQXDZMGKMN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=CC=NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloroquinoline (50 mg, 0.31 mmol) and (4-methoxy-phenyl)-methyl amine (300 mg, 2.2 mmol) was heated in a sealed tube at 140° C. overnight. The crude product was purified by chromatography (20-40% ethyl acetate/hexanes) on silica gel to give the title compound (60 mg, 0.23 mmol, 74%). 1H NMR (CDCl3): 8.77 (d, 1H, J=5.1), 8.00-8.04 (m, 1H), 7.61-7.64 (m, 1H), 7.55 (ddd, 1H, J=1.5, 6.9, 8.4), 7.22 (ddd, 1H, J=1.5, 6.9, 8.1), 6.99 (d, 1H, J=4.8), 6.92 (m, 2H), 6.89 (m, 2H), 3.77 (s, 3H), 3.43 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Yield
74%

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